6,7-Dichloro-2-phenylquinoxaline is a heterocyclic compound with the molecular formula . This compound is notable for its two chlorine substituents located at the 6th and 7th positions of the quinoxaline ring, along with a phenyl group attached at the 2nd position. It appears as a yellow solid and has a melting point of approximately . The compound is classified as a quinoxaline derivative, which is significant in various fields of chemistry and biology.
The synthesis of 6,7-dichloro-2-phenylquinoxaline typically involves a condensation reaction between o-phenylenediamine and 2,3-dichloroquinoxaline. This reaction is conducted in an appropriate solvent, such as ethanol, under reflux conditions at around for several hours to ensure complete reaction .
The molecular structure of 6,7-dichloro-2-phenylquinoxaline can be described as follows:
The structure features:
The presence of these substituents contributes to its unique chemical properties and biological activity .
6,7-Dichloro-2-phenylquinoxaline participates in various chemical reactions:
The mechanism of action for 6,7-dichloro-2-phenylquinoxaline involves its interaction with biological targets:
6,7-Dichloro-2-phenylquinoxaline has several important applications:
The quinoxaline core, a bicyclic heteroaromatic system, comprises a benzene ring fused with a pyrazine ring (two nitrogen atoms at positions 1 and 4). Its molecular formula is C₈H₆N₂, and its planar, electron-deficient structure enables diverse chemical modifications and biological interactions [2] [4]. This scaffold is rare in nature but synthetically accessible, serving as a privileged structure in medicinal chemistry due to its ability to intercalate DNA and inhibit enzymes [2] [4]. The nitrogen atoms facilitate hydrogen bonding, while the aromatic system allows π-π stacking, making quinoxaline derivatives versatile in drug design and materials science. Functionalization at positions 2, 3, 6, and 7 significantly alters electronic properties and bioactivity, enabling tailored applications in pharmaceuticals and agrochemicals [4].
Halogenation (particularly chlorination or bromination) is a strategic modification that enhances the bioactivity and physicochemical properties of heterocyclic compounds. Halogens act as bioisosteres, influence lipophilicity, and improve metabolic stability and target binding. In quinoxalines, halogen atoms at the 6 and 7 positions:
6,7-Dichloro-2-phenylquinoxaline (CAS: 23239-36-3; MW: 275.1 g/mol) emerged as a lead compound in the mid-20th century amid efforts to optimize quinoxaline-based antibiotics like echinomycin and actinomycin [2] [4]. Early research focused on its synthesis via condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, followed by selective halogenation [4] [7]. By the 1970s, studies highlighted its unique bioactivity profile, including antimicrobial and anticancer effects, spurring investigations into structure-activity relationships (SAR) [2]. The 2015 review Quinoxaline, its derivatives and applications underscored its role as a kinase inhibitor and antimicrobial agent, cementing its status as a versatile scaffold in drug discovery [2] [4].
Table 1: Evolution of Key Research Milestones for 6,7-Dichloro-2-phenylquinoxaline
Time Period | Key Advances | References |
---|---|---|
1960s–1970s | Initial synthesis methods; discovery of antimicrobial/anticancer properties | [7] |
1980s–1990s | SAR studies highlighting chlorine's role in bioactivity enhancement | [4] |
2000s–Present | Applications as kinase inhibitors and chemical probes; optimized halogenation techniques | [2] [4] |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: